molecular formula C8H7N3O2 B15232217 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid

Katalognummer: B15232217
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: SORSNFGFJNOOKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings. This unique structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through various methods. Some of the common synthetic routes include:

Industrial Production Methods

the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential as a kinase inhibitor, which can be useful in understanding cellular signaling pathways.

    Medicine: The compound has shown promise in cancer therapy by targeting specific kinases involved in cancer cell proliferation.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular pathways involved may vary depending on the specific kinase targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid is unique due to its specific structural features and its potential to inhibit a wide range of kinases. This makes it a versatile compound for various applications in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

2-pyrrolo[2,1-f][1,2,4]triazin-6-ylacetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)2-6-1-7-3-9-5-10-11(7)4-6/h1,3-5H,2H2,(H,12,13)

InChI-Schlüssel

SORSNFGFJNOOKB-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NC=NN2C=C1CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.